molecular formula C41H26O26 B1239248 Alnusiin

Alnusiin

Cat. No.: B1239248
M. Wt: 934.6 g/mol
InChI Key: OAZHOQDMOPZBMN-RBKPYHMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alnusiin is a hydrolyzable tannin first isolated in 1981 from the fruits of Alnus sieboldiana (Betulaceae) by Okuda et al. . Its structure was revised in 1989, revealing a glucose core (4C₁ conformation) with two key substituents:

  • A monolactonized tergalloyl group esterified at the C-4 and C-6 positions.
  • A hexahydroxydiphenoyl (HHDP) group at C-2 and C-3 .

The tergalloyl group undergoes partial lactonization, making this compound a mixture of isomers. This structural complexity was confirmed via methylation studies, NMR (e.g., cross-peaks between H-3′′ and the lactone carbonyl in $^{13}\text{C}$-NMR), and mass spectrometry .

Properties

Molecular Formula

C41H26O26

Molecular Weight

934.6 g/mol

IUPAC Name

(12R,15R,32S,33R)-4,5,6,14,20,21,22,25,26,27,38,39,45,46-tetradecahydroxy-2,10,13,16,31,34,41-heptaoxanonacyclo[34.9.3.03,8.012,33.015,32.018,23.024,29.040,48.043,47]octatetraconta-1(45),3,5,7,18,20,22,24,26,28,36,38,40(48),43,46-pentadecaene-9,17,30,35,42-pentone

InChI

InChI=1S/C41H26O26/c42-12-1-7-18(26(51)22(12)47)19-8(2-13(43)23(48)27(19)52)39(58)67-35-34(66-38(7)57)32-17(62-41(35)60)6-61-36(55)11-5-14(44)24(49)29(54)30(11)63-31-16(46)4-9-20(28(31)53)21-10(40(59)64-32)3-15(45)25(50)33(21)65-37(9)56/h1-5,17,32,34-35,41-54,60H,6H2/t17-,32-,34+,35-,41?/m1/s1

InChI Key

OAZHOQDMOPZBMN-RBKPYHMISA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C7=C6C8=C(C(=C(C=C8C(=O)O7)O)OC9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C7=C6C8=C(C(=C(C=C8C(=O)O7)O)OC9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Bicornin

  • Source : Co-isolated with alnusiin from Alnus sieboldiana .
  • Structural Similarities: Both contain a monolactonized tergalloyl group.
  • Key Differences :
    • Bicornin’s glucose core is esterified with a tergalloyl group at C-2/C-4 and an HHDP group at C-3/C-6, contrasting with this compound’s C-4/C-6 tergalloyl and C-2/C-3 HHDP arrangement .
    • Bicornin lacks the isomerism observed in this compound due to full lactonization .

Alnusnins A and B

  • Source : Alnus sieboldiana leaves .
  • Structural Similarities :
    • Alnusnin A (116) and B (117) share a tergalloyl group at C-4/C-6 and an HHDP group at C-2/C-3 , mirroring this compound’s substitution pattern .
  • Key Differences :
    • Alnusnins lack lactonization in the tergalloyl moiety, resulting in a free carboxylic acid group .
    • Molecular weight: this compound (C₄₁H₂₈O₂₈, MW: 952.6) vs. Alnusnin A (C₄₀H₃₀O₂₇, MW: 918.6) .

Pedunculagin

  • Source : Common in Quercus and Castanea species .
  • Structural Similarities : Both are ellagitannins with a glucose core and HHDP groups.
  • Key Differences: Pedunculagin has two HHDP groups (C-2/C-3 and C-4/C-6), unlike this compound’s combination of HHDP and tergalloyl groups . No lactonization or tergalloyl units are present in pedunculagin .

Sanguiin H-6

  • Source : Rosa rugosa and other Rosaceae plants .
  • Structural Similarities : Both are hydrolyzable tannins with complex acyl groups.
  • Key Differences :
    • Sanguiin H-6 contains a valoneoyl group (a trilactonized tetragalloyl unit) instead of a tergalloyl group .
    • Exhibits stronger antioxidant activity due to higher galloyl content .

Geraniin

  • Source : Geranium thunbergii .
  • Structural Similarities: Both are ellagitannins with a dehydrohexahydroxydiphenoyl (DHHDP) group.
  • Key Differences :
    • Geraniin is a dehydroellagitannin with a DHHDP group and additional galloyl substitutions, unlike this compound’s HHDP-tergalloyl system .
    • Geraniin’s oxidative state confers distinct bioactivity, such as antiviral effects .

Structural and Functional Data Table

Compound Core Structure Key Substituents Lactonization Molecular Weight Source
This compound Glucose (4C₁) C-4/C-6 monolactonized tergalloyl; C-2/C-3 HHDP Partial 952.6 Alnus sieboldiana
Bicornin Glucose (4C₁) C-2/C-4 monolactonized tergalloyl; C-3/C-6 HHDP Complete 952.6 Alnus sieboldiana
Alnusnin A Glucose (4C₁) C-4/C-6 tergalloyl; C-2/C-3 HHDP None 918.6 Alnus sieboldiana
Pedunculagin Glucose (¹C₄) C-2/C-3 and C-4/C-6 HHDP None 784.5 Quercus robur
Sanguiin H-6 Glucose (4C₁) C-2/C-3 and C-4/C-6 valoneoyl Complete 1,066.8 Rosa rugosa
Geraniin Glucose (4C₁) C-1/C-3 DHHDP; C-2/C-4/C-6 galloyl Partial 952.6 Geranium thunbergii

Key Research Findings

  • Structural Revisions: this compound’s revised structure (1989) clarified its monolactonized tergalloyl group, resolving earlier misassignments of macaranoyl derivatives .
  • Isomerism : Partial lactonization leads to isomer mixtures, a feature absent in bicornin or alnusnins .
  • Bioactivity : this compound’s HHDP-tergalloyl system may contribute to antioxidant and antimicrobial effects, though less potent than sanguiin H-6’s valoneoyl group .

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